molecular formula C12H13ClN2O B14594523 2-Chloro-N-(cyanomethyl)-N-(2,6-dimethylphenyl)acetamide CAS No. 60394-68-5

2-Chloro-N-(cyanomethyl)-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B14594523
CAS No.: 60394-68-5
M. Wt: 236.70 g/mol
InChI Key: VIKQQGJMQDNWCH-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyanomethyl)-N-(2,6-dimethylphenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a cyanomethyl group, and a dimethylphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(cyanomethyl)-N-(2,6-dimethylphenyl)acetamide typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with cyanomethyl chloride to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(cyanomethyl)-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of oxides or hydroxides.

    Reduction: Formation of amines or other reduced compounds.

Scientific Research Applications

2-Chloro-N-(cyanomethyl)-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(cyanomethyl)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The chloro and cyanomethyl groups can participate in binding interactions with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(cyanomethyl)-N-(2,4-dimethylphenyl)acetamide
  • 2-Chloro-N-(cyanomethyl)-N-(3,5-dimethylphenyl)acetamide
  • 2-Chloro-N-(cyanomethyl)-N-(2,6-diethylphenyl)acetamide

Uniqueness

2-Chloro-N-(cyanomethyl)-N-(2,6-dimethylphenyl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 2,6-dimethylphenyl group can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

CAS No.

60394-68-5

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

2-chloro-N-(cyanomethyl)-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C12H13ClN2O/c1-9-4-3-5-10(2)12(9)15(7-6-14)11(16)8-13/h3-5H,7-8H2,1-2H3

InChI Key

VIKQQGJMQDNWCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC#N)C(=O)CCl

Origin of Product

United States

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